REACTION_SMILES
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[Br:1][c:2]1[cH:3][nH:4][c:5]2[n:6][c:7]([Cl:12])[n:8][c:9]([Cl:11])[c:10]12.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:13][CH2:14][CH2:15][CH2:16][Li:17].[CH3:18][I:19]>>[c:2]1([CH3:13])[cH:3][nH:4][c:5]2[n:6][c:7]([Cl:12])[n:8][c:9]([Cl:11])[c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)c2c(Br)c[nH]c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Type
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product
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Smiles
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Cc1c[nH]c2nc(Cl)nc(Cl)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |